molecular formula C17H13N B1247905 cis-2-Styrylquinoline

cis-2-Styrylquinoline

Cat. No.: B1247905
M. Wt: 231.29 g/mol
InChI Key: RLGKSXCGHMXELQ-BENRWUELSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cis-2-styrylquinoline is a 2-styrylquinoline.

Properties

Molecular Formula

C17H13N

Molecular Weight

231.29 g/mol

IUPAC Name

2-[(Z)-2-phenylethenyl]quinoline

InChI

InChI=1S/C17H13N/c1-2-6-14(7-3-1)10-12-16-13-11-15-8-4-5-9-17(15)18-16/h1-13H/b12-10-

InChI Key

RLGKSXCGHMXELQ-BENRWUELSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C=C\C2=NC3=CC=CC=C3C=C2

Canonical SMILES

C1=CC=C(C=C1)C=CC2=NC3=CC=CC=C3C=C2

Origin of Product

United States

Scientific Research Applications

Pharmacological Activities

Cis-2-styrylquinoline exhibits a range of pharmacological activities, making it a promising candidate for drug development. Key therapeutic areas include:

  • Anticancer Activity : Several studies have demonstrated that this compound derivatives possess significant anticancer properties. For instance, compounds derived from this compound have shown potent activity against human cancer cell lines such as HepG2 (hepatocellular carcinoma) and HCT116 (colorectal cancer) with IC50 values comparable to established chemotherapeutics like 5-fluorouracil . The mechanism often involves inhibition of the epidermal growth factor receptor (EGFR), which plays a crucial role in tumor growth and progression .
  • Antiviral Activity : Research indicates that this compound derivatives act as inhibitors of HIV-1 integrase, an essential enzyme for viral replication. These compounds have been shown to effectively block the integrase's activity, thereby preventing the integration of viral DNA into the host genome . This property positions them as potential candidates for developing new antiretroviral therapies.
  • Antimicrobial Properties : The antimicrobial activity of this compound has also been explored, demonstrating effectiveness against various bacterial and fungal strains. This broad-spectrum antimicrobial activity opens avenues for further research in treating infectious diseases .

Recent Advances in Synthesis

Recent advancements in synthetic methodologies have facilitated the development of novel this compound derivatives with enhanced biological profiles:

  • Green Chemistry Approaches : Innovative synthetic routes employing environmentally friendly methodologies have been reported, leading to higher yields and reduced environmental impact .
  • Structural Modifications : The introduction of various substituents on the styryl or quinoline rings has been shown to significantly enhance biological activity. For example, modifications that increase lipophilicity or alter electronic properties can improve binding affinity to target enzymes .

Material Science Applications

Beyond medicinal chemistry, this compound is being investigated for its potential applications in material science:

  • Organic Light Emitting Diodes (OLEDs) : The unique electronic properties of this compound derivatives make them suitable candidates for use in OLED technology due to their ability to emit light when subjected to an electric current .
  • Organic Semiconductors : The flat structure and favorable charge transport characteristics position these compounds as promising materials for organic semiconductor applications .
Activity TypeTarget Organism/Cell LineIC50 Value (µM)References
AnticancerHepG27.7 - 14.2
AntiviralHIV-1 IntegraseNot specified
AntimicrobialVarious BacteriaVaries

Table 2: Recent Synthetic Methods

MethodologyDescriptionYield (%)References
Friedländer ReactionSynthesis via chalcone intermediatesHigh
Green ChemistryEco-friendly synthetic routesImproved

Preparation Methods

Friedländer Annulation for Quinoline Core Formation

The Friedländer annulation remains a cornerstone for constructing the quinoline backbone. In this method, 2-aminophenyl chalcones react with ketones under acidic conditions to form 2-methyl-4-styrylquinoline precursors. For example, Meléndez et al. demonstrated that heating 1-(2-aminophenyl)-3-arylprop-2-en-1-ones with acetone in glacial acetic acid at 353 K for 14–19 hours yields 2-methyl-4-styrylquinolines with substituents such as fluorine or trifluoromethyl groups . Crystallization from ethyl acetate–heptane mixtures produces solids suitable for X-ray analysis, confirming the E-configuration of the styryl group .

Key Reaction Parameters

Starting MaterialKetoneReaction Time (h)Yield (%)
1-(2-Aminophenyl)chalconeAcetone14–1971–93

This method’s versatility allows incorporation of diverse substituents on the styryl group, though achieving the cis-configuration requires subsequent stereoselective modifications .

Wittig Reaction for Styryl Group Introduction

The Wittig reaction is pivotal for introducing styryl moieties. Liu et al. developed a protocol for cis-2,6-di-(2-quinolylpiperidine) using N-Cbz-protected cis-piperidine-2,6-dicarboxaldehyde and 2-(triphenylphosphinylmethyl)quinoline bromide . While this targets a piperidine analogue, the methodology is adaptable to cis-2-styrylquinoline. The aldehyde intermediate undergoes Wittig olefination with a phosphonium ylide, followed by hydrogenation using Wilkinson’s catalyst (RhCl(PPh₃)₃) to preserve the cis-configuration .

Optimized Conditions

  • Base : tert-BuOK (51% yield over two steps)

  • Reduction : Wilkinson’s catalyst avoids piperidine ring opening .

This approach highlights the importance of base selection and hydrogenation catalysts in controlling stereochemistry.

Knoevenagel Condensation for Styryl Functionalization

Knoevenagel condensation enables the conversion of 2-methyl-4-styrylquinolines to 2,4-distyrylquinolines. Vera et al. reported using indium trichloride (10 mol%) in dry toluene at 393 K to catalyze reactions between 2-methyl-4-styrylquinolines and aromatic aldehydes . The reaction proceeds stereoselectively, yielding exclusively E-isomers confirmed via ¹H NMR coupling constants (³J ≈ 16.0 Hz) .

Representative Example

  • Substrate : 2-Methyl-4-styrylquinoline

  • Aldehyde : 4-Chlorobenzaldehyde

  • Yield : 77% after 16 hours .

While this method generates trans-styryl groups, combining it with asymmetric reduction could access cis-isomers.

Hydrogenation for cis-Stereoselectivity

Achieving the cis-configuration often requires catalytic hydrogenation. Liu et al. observed that Pd/C or Pd(OH)₂ catalysts caused piperidine ring opening, whereas Wilkinson’s catalyst selectively reduced double bonds without compromising the core structure . Applying this to styrylquinoline precursors could hydrogenate trans-styryl groups to cis-configured analogs.

Catalyst Comparison

CatalystOutcome
Pd/CComplex mixtures
Wilkinson’sSelective double bond reduction

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
cis-2-Styrylquinoline
Reactant of Route 2
Reactant of Route 2
cis-2-Styrylquinoline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.